N-Depropyl Propafenone-d5 Oxalate Salt

Description

Significance of Stable Isotope Labeled Compounds in Advanced Research

Stable isotope labeled compounds, particularly deuterated standards, are indispensable tools in pharmaceutical and analytical research. clearsynth.comsimsonpharma.com These compounds have one or more hydrogen atoms replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. clearsynth.com This substitution creates a molecule that is chemically almost identical to its non-labeled counterpart but has a higher mass. scioninstruments.com This unique characteristic allows for precise differentiation and quantification in complex biological samples. clearsynth.com

The primary application of deuterated standards is in quantitative analysis using mass spectrometry (MS), where they serve as ideal internal standards. clearsynth.comscioninstruments.com An internal standard is crucial for correcting variations that can occur during sample preparation, such as extraction, and during instrumental analysis, like injection volume and ionization efficiency. scioninstruments.comaptochem.com By co-eluting with the analyte of interest, deuterated standards help to normalize for matrix effects—interference from other compounds in the sample—which can suppress or enhance the ion signal, thereby ensuring the accuracy and reliability of the measurement. clearsynth.comkcasbio.com

The use of stable isotope labeled compounds is extensive in drug discovery and development. simsonpharma.com They are vital for absorption, distribution, metabolism, and excretion (ADME) studies, allowing researchers to trace a drug's lifecycle within the body. musechem.com This information is fundamental for determining a drug's efficacy, safety profile, and pharmacokinetic parameters. simsonpharma.commoravek.com Furthermore, the use of non-radioactive stable isotopes enhances safety, especially in clinical trials and studies involving vulnerable populations. metsol.com

Overview of Propafenone (B51707) Metabolism and its Key Metabolites

Propafenone is a Class 1C antiarrhythmic drug used to treat various heart rhythm disorders. wikipedia.orgyoutube.com It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.gov This metabolic process results in a wide range of bioavailability and a short half-life, necessitating frequent dosing. wikipedia.org

The metabolism of propafenone is complex and subject to genetic polymorphism, particularly of the CYP2D6 enzyme, leading to different metabolic rates among individuals (poor, extensive, and ultrarapid metabolizers). nih.govacs.org The main metabolic pathways are 5-hydroxylation and N-dealkylation. acs.org These processes produce two major active metabolites:

5-hydroxypropafenone (B19502) (5-OHP) : Formed primarily by the CYP2D6 enzyme. nih.govacs.org This metabolite exhibits significant antiarrhythmic activity. nih.gov

N-depropylpropafenone (N-DPP) , also known as norpropafenone: Formed by CYP3A4 and CYP1A2 enzymes. nih.govnih.gov This metabolite also possesses electrophysiologic effects. nih.gov

The formation of N-Depropyl Propafenone (N-DPP) is a crucial step in the metabolism of propafenone. nih.gov This N-dealkylation reaction is catalyzed by specific cytochrome P450 enzymes located primarily in the liver. nih.govnih.gov Research has identified that CYP3A4 and CYP1A2 are the principal enzymes responsible for this metabolic pathway. nih.govnih.gov Studies using human liver microsomes have confirmed that both CYP3A4 and CYP1A2 can catalyze the N-dealkylation of propafenone. nih.gov The involvement of these particular enzymes is significant because they also metabolize many other drugs, creating a potential for drug-drug interactions. nih.govresearchgate.net

Rationale for Researching N-Depropyl Propafenone-d5 Oxalate (B1200264) Salt as a Specialized Reference Standard

N-Depropyl Propafenone-d5 Oxalate Salt serves as a highly specialized and valuable tool in bioanalytical method development and clinical pharmacokinetic studies. As the deuterated form of a major propafenone metabolite, it is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays designed to quantify N-DPP in biological matrices like plasma or urine.

The rationale for its use is grounded in the principles of stable isotope dilution analysis. The five deuterium atoms give N-Depropyl Propafenone-d5 a distinct mass-to-charge ratio from the endogenous N-DPP, allowing the mass spectrometer to detect both compounds simultaneously and separately. aptochem.com Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same extraction recovery and ionization effects in the mass spectrometer's ion source. aptochem.comscispace.com This co-eluting property is essential for correcting analytical variability, thus dramatically improving the precision, accuracy, and robustness of the quantitative method. clearsynth.comkcasbio.com

The oxalate salt form provides improved stability and handling characteristics for the reference standard. Given the interindividual variability in propafenone metabolism due to genetic polymorphisms of CYP enzymes, accurate measurement of metabolites like N-DPP is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of propafenone therapy in different patient populations. nih.govahajournals.org Therefore, a reliable reference standard like this compound is essential for clinical research and therapeutic drug monitoring.

Data Tables

The following interactive tables provide a summary of the key compounds and enzymes discussed in this article.

Table 1: Key Compounds and Their Roles

| Compound Name | Role/Significance |

|---|---|

| Propafenone | Parent antiarrhythmic drug. wikipedia.org |

| 5-hydroxypropafenone (5-OHP) | Active metabolite of propafenone. nih.govdrugbank.com |

| N-Depropyl Propafenone (N-DPP) | Active metabolite of propafenone. nih.govdrugbank.com |

Table 2: Key Enzymes in Propafenone Metabolism

| Enzyme | Metabolic Pathway |

|---|---|

| CYP2D6 | Primarily responsible for 5-hydroxylation of propafenone. nih.govacs.org |

| CYP3A4 | Involved in the N-dealkylation of propafenone to form N-DPP. nih.govnih.gov |

Compound Names Mentioned

5-hydroxypropafenone (5-OHP)

N-Depropyl Propafenone (N-DPP)

this compound

Norpropafenone

Propafenone

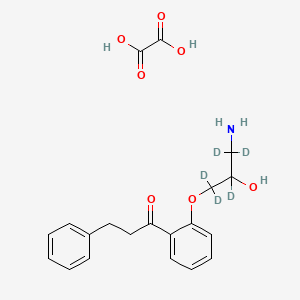

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-(3-amino-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRCTLZIBOZHC-VWJSXAESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation Strategies for N Depropyl Propafenone D5 Oxalate Salt

Methodologies for Precise Deuterium (B1214612) Labeling in Organic Synthesis

The introduction of deuterium into organic molecules is a cornerstone of drug development and metabolic research. acs.orgprinceton.edu Deuterium labeling can enhance the metabolic stability of a drug or, as in the case of N-Depropyl Propafenone-d5 Oxalate (B1200264) Salt, provide a stable isotope-labeled internal standard for quantitative analysis. acs.orgrsc.org The key is to introduce the deuterium atoms at positions that are not readily exchangeable under physiological or analytical conditions. rsc.org

General strategies for deuterium incorporation can be broadly categorized into two main approaches:

Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium. It can be catalyzed by acids, bases, or transition metals. sciencemadness.orgresearchgate.netnih.gov Acid-catalyzed H/D exchange is often used for aromatic compounds, employing strong deuterated acids. researchgate.netnih.gov Base-catalyzed exchange is effective for hydrogens on carbons adjacent to carbonyl groups due to keto-enol tautomerism. sciencemadness.org

Chemical Synthesis with Labeled Precursors: This bottom-up approach involves using starting materials or reagents that are already enriched with deuterium. This method offers greater control over the specific location of the deuterium atoms within the final molecule. isotope.comnih.gov

Specific Isotopic Labeling Approaches Applicable to Propafenone (B51707) Analogs

For a molecule like N-Depropyl Propafenone-d5, several strategies can be envisioned for the specific incorporation of five deuterium atoms. Given that the parent drug, propafenone, has a propyl group that is absent in the N-depropyl metabolite, the deuterium atoms are likely incorporated into the core structure. A common strategy for labeling similar pharmaceutical compounds is the use of a deuterated alkylating agent during the synthesis. nih.gov For instance, the synthesis of deuterated prochlorperazine (B1679090) involved the use of lithium aluminum deuteride (B1239839) to reduce an amide and introduce deuterium atoms onto the propyl side chain. nih.gov

Another viable approach is the deuteration of the aromatic rings. Electrophilic aromatic substitution reactions using a strong deuterated acid can introduce deuterium onto the phenyl rings of the propafenone structure. researchgate.netnih.gov The regioselectivity of this exchange can be influenced by the existing functional groups on the aromatic rings. prepchem.com

Synthetic Routes and Reaction Mechanisms for N-Depropyl Propafenone-d5 Oxalate Salt

While the precise, proprietary synthesis of commercially available this compound is not publicly detailed, a plausible synthetic route can be constructed based on known chemical transformations of propafenone and general deuteration techniques. researchgate.netnih.govbeilstein-journals.org

A likely strategy involves the N-dealkylation of a deuterated propafenone precursor. The synthesis could commence with a deuterated version of propafenone, such as Propafenone-d5. medchemexpress.compharmaffiliates.com The N-dealkylation, specifically the removal of the propyl group from the amine, is a known metabolic pathway for propafenone, often mediated by cytochrome P450 enzymes in vivo. drugbank.commdpi.com In a laboratory setting, chemical methods for N-dealkylation are employed. mdpi.comresearchgate.net

A general retrosynthetic analysis would suggest the following key steps:

Synthesis of a Deuterated Propafenone Analog: This would likely involve the reaction of a suitable deuterated precursor. For Propafenone-d5, this could involve using a deuterated propylamino group or deuterating the aromatic rings of a propafenone intermediate.

N-Dealkylation: The deuterated propafenone analog would then undergo N-dealkylation to yield N-Depropyl Propafenone-d5. Various chemical methods can achieve this, including the von Braun reaction using cyanogen (B1215507) bromide or reactions with chloroformates. mdpi.com

Formation of the Oxalate Salt: The resulting N-Depropyl Propafenone-d5 free base, which is an amine, is then converted to its oxalate salt. This is typically achieved by reacting the amine with oxalic acid in a suitable solvent, such as isopropanol (B130326) or acetone, to precipitate the salt. sciencemadness.orgprepchem.comresearchgate.netgoogle.com This process enhances the stability and handling of the compound.

The reaction for forming the oxalate salt can be represented as:

C₁₈H₁₆D₅NO₃ + C₂H₂O₄ → [C₁₈H₁₇D₅NO₃]⁺[C₂HO₄]⁻

This straightforward acid-base reaction results in the formation of the stable, crystalline oxalate salt.

Isotopic Purity and Enrichment Analysis in Deuterated Standards

The utility of a deuterated internal standard is critically dependent on its isotopic purity and the degree of deuterium enrichment. rsc.orgisotope.com It is essential to confirm that the desired number of deuterium atoms has been incorporated and to quantify the percentage of molecules that contain this specific number of deuterium atoms.

Isotopic Enrichment vs. Species Abundance: It is important to distinguish between isotopic enrichment and species abundance. Isotopic enrichment refers to the percentage of a specific isotopic atom (e.g., deuterium) at a given position in the molecule. isotope.com Species abundance is the percentage of molecules that have a specific isotopic composition. For a molecule with multiple deuterium labels, like N-Depropyl Propafenone-d5, a high isotopic enrichment at each of the five positions does not mean that 100% of the molecules are the d5 species. There will be a statistical distribution of d0, d1, d2, d3, d4, and d5 species. isotope.com

| Number of Deuterium Atoms | Isotopic Enrichment | Species Abundance (d5) | Species Abundance (d4) |

| 5 | 99% | 95.1% | 4.7% |

| 5 | 98% | 90.4% | 9.2% |

| 5 | 95% | 77.4% | 20.4% |

| This interactive table demonstrates the relationship between isotopic enrichment and the resulting species abundance for a d5-labeled compound. |

Advanced Analytical Techniques for Deuterium Content Determination and Positional Analysis

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed to provide a comprehensive characterization of deuterated standards. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the isotopic distribution and calculate the isotopic enrichment. rsc.orgresearchgate.netnih.gov By comparing the mass spectrum of the deuterated standard to its non-labeled counterpart, the shift in the molecular ion peak confirms the incorporation of deuterium. The relative intensities of the isotopic peaks (M+1, M+2, etc.) are used to calculate the percentage of each isotopologue (d0, d1, d2, d3, d4, d5). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the exact location of the deuterium atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.govnih.gov This provides direct evidence of the positions of deuteration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also provide positional information. Carbons bonded to deuterium will show a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD2 group, etc.) and will have their chemical shifts slightly upfield compared to carbons bonded to protons. nih.govnih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the deuterated positions. This is a powerful tool for confirming the locations of the labels and for quantifying the deuterium enrichment at each site. nih.gov

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, overall isotopic enrichment, confirmation of molecular formula. |

| ¹H NMR | Positional analysis by observing the absence of proton signals at deuterated sites. |

| ¹³C NMR | Positional analysis through C-D coupling patterns and chemical shift changes. |

| ²H NMR | Direct detection and quantification of deuterium at specific positions. |

| This interactive table summarizes the roles of different analytical techniques in characterizing this compound. |

Application in Analytical Chemistry and Impurity Profiling Research

Role as a Pharmacopeial and Non-Pharmacopeial Analytical Reference Standard for Propafenone-Related Substances

N-Depropyl Propafenone-d5 Oxalate (B1200264) Salt is utilized as a certified analytical reference standard for substances related to Propafenone (B51707). lgcstandards.com Reference standards are essential in pharmaceutical research, product development, quality control (QC), method validation, and stability studies. synzeal.com High-quality reference materials, including both pharmacopeial and non-pharmacopeial impurities and metabolites of Propafenone, are necessary for filing Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). synzeal.com

These standards are thoroughly characterized and often supplied with a detailed Certificate of Analysis that meets regulatory compliance requirements. synzeal.com For instance, N-Depropyl Propafenone (Oxalate salt) is listed as a United States Pharmacopeia (USP) reference standard, underscoring its official recognition for use in quality tests and assays specified in the USP compendia. synzeal.comsigmaaldrich.com The availability of such standards is crucial for identifying unknown impurities and assessing their potential genotoxic impact. synzeal.com

Utilization in Robust Analytical Method Development and Validation for Pharmaceutical Analysis

The development and validation of robust analytical methods are fundamental to ensuring the quality and consistency of pharmaceutical products. synzeal.com Reference standards like N-Depropyl Propafenone-d5 Oxalate Salt are indispensable for this process. synzeal.comsynzeal.com Method validation confirms that an analytical procedure is suitable for its intended purpose, and deuterated standards are key to establishing method specificity, linearity, accuracy, and precision. nveo.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Propafenone and its impurities. pharmacopeia.cn In developing these methods, a deuterated analogue such as this compound is used to confirm the separation and identification of the target analyte from other related substances. For example, a validated HPLC method for quantifying Propafenone and its major metabolite, 5-hydroxy propafenone (5-OHP), in human plasma utilized a C8 column with an isocratic mobile phase of methanol and water containing 0.1% formic acid. nveo.org The stable isotope-labeled internal standard co-elutes with the analyte but is differentiated by the mass spectrometer, ensuring accurate identification and quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for pharmaceutical analysis. nveo.org this compound is ideally suited for use in these applications. In a validated method for Propafenone analysis, a similar deuterated internal standard (Propafenone D7) was used. nveo.org The analytes were monitored using multiple reaction monitoring (MRM), which involves selecting a specific precursor ion and a characteristic product ion. This technique significantly reduces background noise and improves quantification accuracy. nveo.org

A representative LC-MS/MS method's parameters are detailed in the table below.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Thermo Betabasic C8, 100 mm X 4.6 mm, 5µ |

| Mobile Phase | Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/minute |

| Mass Spectrometer | Tandem Mass Spectrometer |

| Ionization Mode | Positive Ion Electrospray |

| MRM Transitions (m/z) | Propafenone: 342.2 > 116.2; 5-Hydroxypropafenone (B19502): 358.2 > 116.2; Propafenone D7 (Internal Standard): 349.2 > 123.2 |

This table presents example parameters from a published study on Propafenone analysis, illustrating a typical setup where a deuterated standard like this compound would be employed. nveo.org

Quantification Strategies Employing Internal Standards in Bioanalytical Assays

In bioanalytical assays, which measure drug concentrations in biological matrices like plasma, accuracy is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification. This is because the deuterated standard behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. nveo.org

By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or variation during processing affects both the analyte and the standard equally. The final measurement is based on the ratio of the analyte's mass spectrometric response to that of the internal standard. This ratio-based calculation corrects for experimental variability, leading to highly accurate and precise quantification of the drug or metabolite in the original sample. nveo.org

Comprehensive Impurity Profiling and Quality Control of Propafenone and its Precursors

Impurity profiling is a critical aspect of pharmaceutical quality control, as impurities can arise during synthesis or degradation and may affect the drug's efficacy and safety. daicelpharmastandards.com The process involves identifying and quantifying these impurities. daicelpharmastandards.com this compound, as a labeled version of a known Propafenone metabolite and impurity, is an invaluable tool in this process. synzeal.comscbt.com

By using this reference standard, analytical chemists can confidently identify the N-Depropyl Propafenone peak in a chromatogram of a bulk drug substance or final product. It allows for the accurate quantification of this specific impurity, ensuring that its level remains below the safety thresholds established by regulatory bodies like the USP. pharmacopeia.cn This rigorous control is essential for guaranteeing the purity, quality, and safety of the final Propafenone drug product. daicelpharmastandards.com

Research on Analytical Detection and Quantification Limits for this compound

Determining the limits of detection (LOD) and quantification (LOQ) is a key part of validating any analytical method. While specific LOD and LOQ values for this compound itself are not typically published, research on methods that use such standards demonstrates the high sensitivity that can be achieved. For example, a validated LC-MS/MS method for Propafenone and its metabolite, which employed a deuterated internal standard, established a quantifiable range of 0.499 ng/mL to 1502.841 ng/mL for Propafenone in human plasma. nveo.org The lower end of this range, the lower limit of quantification (LLOQ), showcases the method's ability to measure very low concentrations of the analyte accurately and precisely. The use of this compound would be integral to achieving similar performance in methods designed to quantify its non-labeled counterpart.

Investigations into Metabolic Pathways and Biotransformation Studies Utilizing Deuterated Analogs

Application of N-Depropyl Propafenone-d5 Oxalate (B1200264) Salt in In Vitro Metabolism Research

In vitro research, utilizing systems such as human liver microsomes and recombinant cytochrome P450 enzymes, is crucial for dissecting the metabolic pathways of parent compounds. In this context, N-Depropyl Propafenone-d5 Oxalate Salt serves primarily as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the actual metabolite, N-depropyl propafenone (B51707), allowing it to co-elute during chromatographic separation and behave similarly during mass spectrometric ionization. This corrects for variations in sample preparation and matrix effects, ensuring highly accurate and precise quantification of the metabolite formed during in vitro experiments.

The biotransformation of propafenone into N-depropyl propafenone (also known as N-desalkylpropafenone or NOR-PPF) is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. clearsynth.comnih.gov Research using human liver microsomes and specific P450 isoforms has identified CYP3A4 and CYP1A2 as the main catalysts for this N-dealkylation reaction. clearsynth.comnih.govtexilajournal.com Studies have demonstrated a strong correlation between the rate of N-depropyl propafenone formation and the microsomal content of CYP3A4 and CYP1A2. clearsynth.com Specifically, antibodies targeting CYP3A4 and CYP1A2 were found to inhibit the formation of the metabolite by 54% and 24%, respectively. clearsynth.com While CYP2D6 is the principal enzyme for the 5-hydroxylation pathway of propafenone, its role in N-dealkylation is less prominent compared to CYP3A4 and CYP1A2, though some studies show it also contributes to this pathway. nih.govresearchgate.net

Understanding the kinetics of enzyme-mediated reactions is essential for predicting drug-drug interactions. The formation of N-depropyl propafenone has been shown to follow Michaelis-Menten kinetics in some experimental setups. clearsynth.com However, more complex kinetics have also been observed; for instance, the formation of N-depropyl propafenone catalyzed by CYP3A4 follows a substrate inhibition model. nih.gov

Research has also identified competitive inhibitors of this metabolic pathway. The known CYP3A4 and CYP1A2 substrate verapamil (B1683045), and the specific CYP3A4 substrate midazolam, have been shown to competitively inhibit the formation of N-depropyl propafenone. clearsynth.com Furthermore, propafenone and its metabolites, including N-depropyl propafenone, can themselves act as inhibitors of drug transporters like P-glycoprotein, which contributes to potential drug interactions. researchgate.net

| Parameter | Enzyme | Substrate/Inhibitor | Value | Kinetic Model |

|---|---|---|---|---|

| Ki (Inhibition Constant) | CYP3A4/CYP1A2 | Verapamil | 70 µM | Competitive Inhibition |

| Ki (Inhibition Constant) | CYP3A4 | Midazolam | 25 µM | Competitive Inhibition |

| IC50 (Inhibition of P-glycoprotein) | P-glycoprotein | N-depropylpropafenone | 21.3 µM | Inhibition of Digoxin Transport |

| Kinetic Behavior | CYP3A4 | Propafenone Enantiomers | N/A | Substrate Inhibition |

Substrate specificity studies confirm the primary roles of CYP3A4 and CYP1A2 in the N-dealkylation of propafenone. clearsynth.com The strong correlation observed between the formation rates of N-depropyl propafenone and the abundance of these specific enzymes in human liver microsomes underscores this specificity. clearsynth.com In vitro studies with a panel of recombinant human P450 enzymes have confirmed that CYP3A4 and CYP1A2 possess the highest catalytic activity for this reaction. clearsynth.com

Inhibitor profiling helps to characterize the active site of the metabolizing enzymes and predict clinical drug interactions. The competitive inhibition by verapamil and midazolam provides clear evidence of the involvement of CYP3A4 in the N-dealkylation process. clearsynth.com This allows for the prediction of potential interactions with other drugs that are also metabolized by CYP3A4 and CYP1A2. texilajournal.com

Tracing Metabolic Fate and Distribution in Preclinical Biological Systems

While this compound is not typically used as a tracer administered directly to preclinical models, it is essential for quantifying the endogenously formed N-depropyl propafenone metabolite in biological samples taken from these systems. Studies in animal models such as rats and dogs are used to understand the pharmacokinetics, including the distribution of propafenone and its metabolites. nih.govresearchgate.net Following administration of propafenone, concentrations of the parent drug and its metabolites are measured in various tissues and plasma over time.

A study investigating a fatal human poisoning case provided insight into the tissue distribution of propafenone, which can infer the distribution of its metabolites. nih.gov The highest concentrations of the drug were found in the lungs, with significant levels also present in the gastric content, spleen, and blood. nih.gov The liver, a primary site of metabolism, also showed notable concentrations. nih.gov Such distribution studies are critical for understanding the accumulation of both the parent drug and its active metabolites like N-depropyl propafenone in various organs.

Research on Stereoselectivity in N-Depropylation Processes of Propafenone Enantiomers

Propafenone is administered as a racemate, a mixture of two enantiomers: (S)-propafenone and (R)-propafenone. Research has revealed that its metabolism, including N-dealkylation, is stereoselective. nih.gov The formation of N-depropyl propafenone by enzymes like CYP3A4 is stereoselective, meaning the enzyme metabolizes one enantiomer at a different rate than the other. nih.gov

Studies using individual enantiomers have shown that the intrinsic clearance values for CYP3A4-mediated N-dealkylation are stereoselective. nih.gov This differential metabolism leads to an altered ratio of the (S) and (R) enantiomers in plasma compared to the 1:1 ratio administered. researchgate.net Specifically, during long-term therapy, the plasma concentration of the (S)-enantiomer is often higher than that of the (R)-enantiomer, indicating stereoselective disposition. researchgate.net This is significant because the enantiomers can have different pharmacological activities.

| Enzyme | Metabolic Pathway | Finding | Reference |

|---|---|---|---|

| CYP3A4 | N-Dealkylation | Clearance values are stereoselective. | nih.gov |

| Multiple CYPs | N-Dealkylation | Formation of N-depropyl propafenone is stereoselective and reduced when racemic propafenone is used. | nih.gov |

| Overall Metabolism | Disposition | Steady-state plasma ratio of (S)- to (R)-propafenone is approximately 1.73 in extensive metabolizers. | researchgate.net |

Development of Quantitative Bioanalytical Assays for N-Depropyl Propafenone in Complex Biological Matrices

Accurate measurement of N-depropyl propafenone in complex biological matrices like plasma is essential for pharmacokinetic studies. To achieve this, sensitive and specific bioanalytical assays are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose. nih.gov

A validated LC-MS/MS method allows for the simultaneous quantification of propafenone and its key metabolites, 5-hydroxypropafenone (B19502) and N-depropyl propafenone. nih.gov In such assays, a stable isotope-labeled internal standard like this compound is ideal. Its use is critical for ensuring accuracy and precision by compensating for sample loss during extraction and for matrix-induced variations in ionization efficiency during analysis. clearsynth.comkcasbio.com These methods typically involve a solid-phase extraction step to isolate the analytes from plasma, followed by chromatographic separation and detection. nih.gov Such assays can achieve a low lower limit of quantitation (LLOQ), for instance, 0.1 ng/mL for N-depropyl propafenone, making them suitable for clinical and preclinical pharmacokinetic research. nih.gov

Mechanistic and Comparative Electrophysiological Research of N Depropyl Propafenone Non Deuterated Analog

In Vitro Electrophysiological Investigations in Excitable Tissues (e.g., canine Purkinje fibers)

Preclinical studies utilizing isolated cardiac tissues, such as canine Purkinje fibers, have been instrumental in characterizing the electrophysiological actions of N-depropyl propafenone (B51707). nih.govnih.gov Research has demonstrated that at concentrations from 1 x 10⁻⁸ to 1 x 10⁻⁵ M, N-depropyl propafenone leads to a reduction in both the amplitude and the duration of the action potential in these fibers. nih.gov

The primary antiarrhythmic mechanism of propafenone and its metabolites is the blockade of cardiac sodium channels. drugbank.compatsnap.com N-depropyl propafenone actively participates in this mechanism.

Sodium Channel Blockade : N-depropyl propafenone diminishes the maximum rate of depolarization (Vmax), an indicator of the fast inward sodium current. nih.govnih.gov This effect, however, is generally less pronounced when compared to propafenone and its other key metabolite, 5-hydroxypropafenone (B19502). nih.govnih.gov Specifically, both propafenone and 5-hydroxypropafenone induce a use-dependent reduction in Vmax at lower concentrations than N-depropyl propafenone. nih.gov At a higher concentration of 1 x 10⁻⁵ M, all three compounds show a comparable reduction in Vmax in canine Purkinje fibers exhibiting slow response action potentials. nih.gov The kinetics of sodium channel blockade, specifically the on-set and off-set rates, are similarly slow for both N-depropyl propafenone and propafenone. nih.gov

Membrane Potential Effects : In canine Purkinje fibers with normal maximum diastolic potentials, N-depropyl propafenone has been observed to decrease the action potential amplitude. nih.gov Furthermore, the efficacy of sodium channel blockers like propafenone is influenced by the atrial resting membrane potential (RMP), with studies indicating that a more positive RMP enhances the inhibitory effect on the sodium current (INa). nih.gov

| Feature | N-Depropyl Propafenone | Propafenone | 5-Hydroxypropafenone |

|---|---|---|---|

| Effect on Vmax | Less potent depression. nih.govnih.gov | More potent depression. nih.gov | More potent depression. nih.gov |

| Action Potential Duration | Reduced. nih.gov | Reduced. nih.gov | Reduced. nih.gov |

| Action Potential Amplitude | Reduced. nih.gov | Reduced. nih.gov | Not affected at 1x10⁻⁵ M in slow response APs. nih.gov |

| Sodium Channel Block Kinetics | Slow on-set/off-set. nih.gov | Slow on-set/off-set. nih.gov | Twice as long on-set/off-set. nih.gov |

| Negative Inotropic Effect | Present at ≥ 1x10⁻⁶ M. nih.gov | Present at ≥ 1x10⁻⁶ M. nih.gov | Present at ≥ 1x10⁻⁶ M. nih.gov |

| Antiarrhythmic Efficacy (in vivo dog model) | Not effective. nih.gov | Not effective. nih.gov | Effective in 4 of 6 dogs. nih.gov |

Data compiled from studies on canine Purkinje fibers and guinea pig papillary muscles. nih.gov

In studies on guinea pig ventricular muscle fibers, all three compounds depressed Vmax at high concentrations, with the effect of N-depropyl propafenone being slightly weaker. nih.gov These findings confirm that N-depropyl propafenone, like its counterparts, possesses Class IC antiarrhythmic properties. nih.gov

Research on Inotropic Effects in Isolated Myocardial Preparations (e.g., guinea pig papillary muscles)

Investigations into the inotropic effects (i.e., effects on muscle contraction force) of N-depropyl propafenone have been conducted on isolated heart tissues. In guinea pig papillary muscles, N-depropyl propafenone, as well as propafenone and 5-hydroxypropafenone, demonstrated negative inotropic effects at concentrations equal to or greater than 1 x 10⁻⁶ M. nih.gov This indicates the metabolite's potential to reduce the contractility of the myocardium.

Antiarrhythmic Mechanisms Explored in Preclinical Models

The in vivo antiarrhythmic potential of N-depropyl propafenone has been assessed in animal models. In a study on conscious dogs with sustained ventricular tachycardia induced by myocardial infarction, N-depropyl propafenone failed to suppress the arrhythmia at plasma levels comparable to those of the parent drug. nih.gov The parent compound, propafenone, was also ineffective in this model, whereas the 5-hydroxypropafenone metabolite successfully terminated ventricular tachycardia in the majority of the animals. nih.gov These results suggest that while N-depropyl propafenone exhibits in vitro electrophysiological activity, its antiarrhythmic efficacy in this particular in vivo setting may be less significant compared to 5-hydroxypropafenone. nih.gov The antiarrhythmic action of propafenone-like compounds is generally understood to stem from their ability to decrease the excitability of cardiac cells, thus raising the threshold required to trigger an action potential. nih.gov

Structure-Activity Relationship Studies for N-Depropyl Propafenone and Closely Related Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how a compound's chemical structure dictates its biological function. For propafenone and its analogs, SAR research has identified crucial molecular features.

Studies focusing on a series of compounds related to propafenone have revealed that the phenylpropiophenone core and the specific chemical group attached to the nitrogen atom are vital for their activity. nih.gov The formation of N-depropyl propafenone from propafenone occurs through N-dealkylation, a process that removes a propyl group from the nitrogen atom. This structural modification alters the molecule's interaction with its biological targets. Additional research on related analogs, such as benzofurylethanolamines, has further explored these relationships, often finding correlations between biological activity and physicochemical properties like lipophilicity. nih.gov Such studies provide a basis for explaining the observed differences in the pharmacological profiles of metabolites like N-depropyl propafenone compared to the parent drug. nih.govnih.gov

Future Directions in Research on N Depropyl Propafenone D5 Oxalate Salt

Advancements in Cost-Effective and Efficient Synthesis and Isotopic Labeling Technologies

The broader accessibility and application of N-Depropyl Propafenone-d5 Oxalate (B1200264) Salt are contingent upon the development of more efficient and economical synthesis methods. Current research in isotopic labeling is focused on several promising areas. Late-stage functionalization is a key strategy, as it allows for the introduction of deuterium (B1214612) into a molecule at a later step in the synthetic sequence. musechem.comacs.org This approach minimizes the number of steps involving costly deuterated reagents and reduces radioactive waste, which is a significant advantage. acs.org

Methods such as metal-catalyzed hydrogen isotope exchange (HIE) are becoming more sophisticated, offering high selectivity for specific C-H bonds and yielding products with high isotopic abundance in a single step. musechem.comiaea.org The development of new catalysts and techniques that operate under milder conditions and with more readily available deuterium sources, like deuterated water (D₂O), is a primary goal. researchgate.net These advancements are crucial for overcoming the financial and technical hurdles associated with producing deuterated compounds. nih.gov The drive for precision deuteration aims to create building blocks for de novo drug design, ensuring high levels of deuterium incorporation at specific sites with minimal isotopic impurities. nih.gov

Table 1: Comparison of Isotopic Labeling Technologies

| Labeling Technology | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Late-Stage Functionalization | Introduction of isotopes into a complex molecule near the end of its synthesis. | Minimizes steps with expensive reagents; reduces radioactive waste. acs.org | Requires development of highly selective reactions for complex molecules. |

| Hydrogen Isotope Exchange (HIE) | Replacement of hydrogen atoms with deuterium via metal catalysis or acid/base exchange. musechem.comiaea.org | Can achieve high isotopic abundance in a single step; various catalysts available. iaea.org | Improving catalyst efficiency; reducing cost of catalysts and deuterium gas. acs.org |

| Biosynthetic Labeling | Use of microorganisms or cell cultures in isotope-enriched media to produce labeled compounds. youtube.com | Useful for complex natural products where chemical synthesis is difficult. youtube.com | Low yield; difficulty in controlling the specific position of the label. |

| Reductive Deuteration | Use of deuterium gas or other deuterated reducing agents to saturate double or triple bonds. | Well-established method with predictable outcomes. | Requires specific functional groups (precursors); handling of deuterium gas. researchgate.net |

Novel Analytical Applications Beyond Standard Impurity Profiling (e.g., forensic toxicology, environmental analysis)

While N-Depropyl Propafenone-d5 Oxalate Salt is essential for the quality control of propafenone (B51707), its future applications are expected to expand significantly into other analytical fields. nih.gov

In forensic toxicology , the analysis of biological samples for drugs and their metabolites is crucial for determining cause of death or impairment. ajpbp.comojp.gov Propafenone intoxication cases, though relatively rare, can be fatal. dntb.gov.uanih.gov The use of a stable isotope-labeled internal standard like N-Depropyl Propafenone-d5 is indispensable for accurate and precise quantification of the N-depropyl propafenone metabolite in complex post-mortem matrices such as blood, liver, and lung tissue. dntb.gov.uanih.gov This is critical because drug concentrations can vary widely between tissues, and a reliable internal standard corrects for variations in sample preparation and instrument response, ensuring that analytical results are defensible in a medico-legal context. ajpbp.com

In environmental analysis , there is growing concern about the presence of pharmaceuticals and their metabolites in water systems due to excretion and improper disposal. Tracking the fate of these compounds in the environment requires highly sensitive and selective analytical methods. N-Depropyl Propafenone-d5 can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods designed to detect and quantify trace levels of the propafenone metabolite in environmental samples like wastewater and surface water.

Table 2: Potential Novel Analytical Applications

| Field | Application | Role of this compound | Anticipated Impact |

|---|---|---|---|

| Forensic Toxicology | Quantification of N-depropyl propafenone in post-mortem samples from poisoning cases. dntb.gov.uanih.gov | Internal standard for LC-MS/MS analysis to ensure accuracy and precision. youtube.com | Improved reliability of toxicological findings in criminal investigations and cause-of-death determinations. ojp.gov |

| Environmental Analysis | Monitoring levels of propafenone's metabolite in wastewater, rivers, and drinking water. | Internal standard for trace-level quantification to assess environmental contamination and persistence. | Better understanding of the environmental footprint of pharmaceuticals and informs risk assessment. |

| Clinical Pharmacokinetics | High-precision quantification for therapeutic drug monitoring (TDM) and dose-adjustment studies. | Reference standard to calibrate assays, especially in patients with altered metabolism. | Enhanced patient safety and efficacy through personalized medicine. |

Integration into Systems Biology and Metabolomics Research for Broader Pharmacokinetic Understanding

Systems biology and metabolomics aim to provide a holistic view of how drugs affect biological systems. youtube.com Stable isotope-labeled compounds are powerful tools in these fields, enabling the precise tracking and quantification of molecules in complex biological samples. youtube.comnih.gov

The integration of N-Depropyl Propafenone-d5 into metabolomics workflows will allow for more accurate pharmacokinetic (PK) modeling. nih.gov Propafenone metabolism is known to be complex and subject to genetic polymorphism, particularly involving the CYP2D6 enzyme. researchgate.net By using the deuterated standard, researchers can precisely quantify the formation and elimination of the N-depropyl metabolite relative to the parent drug and other metabolites like 5-hydroxypropafenone (B19502). nih.gov This allows for a "systems pharmacology" approach, where data from metabolomics, lipidomics, and genomics are integrated to understand how factors like diet, genetics, and co-administered drugs influence propafenone's metabolic pathways. nih.gov Such studies can lead to a more comprehensive understanding of inter-individual variability in drug response. scispace.com

Table 3: Role in a Systems Biology and Metabolomics Workflow

| Workflow Step | Description | Contribution of N-Depropyl Propafenone-d5 |

|---|---|---|

| Sample Preparation | Biological samples (plasma, urine) are collected from subjects after propafenone administration. | Spiked into each sample as an internal standard to control for extraction efficiency and matrix effects. nih.govnih.gov |

| LC-MS/MS Analysis | Samples are analyzed to measure the levels of propafenone and its metabolites. | Provides a precise reference peak for the quantification of the non-labeled N-depropyl propafenone metabolite. youtube.com |

| Data Processing | Metabolite concentrations are calculated based on the ratio to the internal standard. | Ensures high accuracy and reproducibility of quantitative data. nih.gov |

| Pharmacokinetic Modeling | The quantitative data is used to build models describing the drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov | Allows for accurate determination of key PK parameters (e.g., formation rate, clearance) for the N-depropyl pathway. |

| Systems-Level Integration | PK models are combined with genetic and other 'omics' data to understand sources of variability. youtube.com | Provides robust, quantitative data that strengthens the correlations between genetic markers and metabolic outcomes. |

Potential for Further Mechanistic Elucidation of Propafenone's Pharmacodynamics Through Deuterated Analogs

Propafenone is a Class 1C antiarrhythmic agent that primarily works by blocking sodium channels in cardiac cells. drugbank.com However, its metabolites, including N-depropyl propafenone, are also pharmacologically active and may contribute to both the therapeutic and adverse effects of the drug. researchgate.net Understanding the precise role of each metabolite is key to a complete picture of propafenone's pharmacodynamics.

Deuterated analogs can be used to investigate the deuterium kinetic isotope effect (DKIE). nih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic reactions that involve breaking this bond. researchgate.netvirginia.edu While N-Depropyl Propafenone-d5 is designed as a non-perturbing internal standard for analytical purposes, its synthesis opens the door to creating other specifically deuterated versions of propafenone. By strategically placing deuterium at sites of metabolism on the parent propafenone molecule, researchers could slow the formation of specific metabolites (e.g., 5-hydroxypropafenone vs. N-depropyl propafenone). nih.gov

Q & A

Q. How is N-Depropyl Propafenone-d5 Oxalate Salt synthesized for use as a reference standard in pharmacological studies?

this compound is synthesized via deuterium incorporation at specific positions of the parent compound, Propafenone, followed by depropylation and oxalate salt formation. Key steps include:

- Deuterium labeling : Using deuterated precursors (e.g., phenyl-d5 groups) to ensure isotopic purity .

- Depropylation : Enzymatic or chemical cleavage of the propylamino group under controlled conditions .

- Salt formation : Reaction with oxalic acid to stabilize the compound for analytical use .

Validation involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to ensure >99% purity .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity:

- Sample preparation : Protein precipitation or solid-phase extraction to isolate the compound from plasma or tissue homogenates .

- Internal standardization : Co-elution with structurally similar deuterated analogs (e.g., 5-Hydroxy Propafenone-d5) to correct for matrix effects .

- Quantification : Use calibration curves with linear ranges tailored to expected concentrations (e.g., 1–1000 ng/mL) .

Q. What are the critical considerations when designing in vitro experiments to study the electrophysiological effects of this compound?

- Buffer composition : Maintain physiological pH (7.4) and ion concentrations (e.g., K⁺, Na⁺) to mimic cellular environments .

- Concentration gradients : Test sub-therapeutic to supra-therapeutic doses to assess dose-dependent ion channel blockade .

- Controls : Include non-deuterated Propafenone and vehicle-only groups to isolate isotopic effects .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence its pharmacokinetic parameters compared to the non-deuterated form?

Deuterium labeling alters metabolic stability and clearance:

- Metabolic resistance : Deuterium at labile positions (e.g., α to carbonyl groups) reduces CYP450-mediated oxidation, extending half-life (t½) .

- Tracer utility : The d5 label enables precise tracking of parent drug and metabolites in mass spectrometry without isotopic interference .

Comparative studies should use crossover designs in animal models to measure AUC (area under the curve) and Cmax differences .

Q. What experimental strategies can resolve discrepancies in metabolic pathway data involving this compound?

- Cross-species comparisons : Analyze metabolite profiles in human hepatocytes vs. rodent models to identify species-specific enzymes .

- Enzyme inhibition assays : Use CYP2D6 and CYP3A4 inhibitors (e.g., quinidine, ketoconazole) to clarify dominant metabolic pathways .

- High-resolution MS : Employ Orbitrap or Q-TOF systems to distinguish isobaric metabolites (e.g., hydroxylated vs. dealkylated products) .

Q. How can researchers differentiate between phase I and phase II metabolites of Propafenone using this compound as a tracer?

- Phase I identification : Look for hydroxylation, dealkylation, or oxidation products via LC-MS/MS with diagnostic fragments (e.g., loss of -CH₂CH₂- groups) .

- Phase II detection : Hydrolyze glucuronide or sulfate conjugates with β-glucuronidase/sulfatase and compare pre-/post-hydrolysis chromatograms .

- Isotope tracing : Use the d5 label to track metabolic fate across incubation timepoints in hepatocyte models .

Q. How to assess the stability of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours .

- Monitoring : Use HPLC-UV or UPLC-PDA to quantify degradation products (e.g., oxalate cleavage or deuterium loss) .

- Kinetic analysis : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.